molecular formula C13H18ClNO2S B14313332 Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride CAS No. 109506-39-0

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride

Cat. No.: B14313332
CAS No.: 109506-39-0
M. Wt: 287.81 g/mol
InChI Key: BYDSAXGPOLGRNH-UHFFFAOYSA-N
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Description

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is an organosulfur compound. It is a derivative of thiobenzoic acid, which is known for its applications in various chemical reactions and processes. This compound is characterized by the presence of a thiocarboxylic acid group and a morpholinoethyl ester group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride can be synthesized through the reaction of thiobenzoic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction typically involves the formation of an ester bond between the carboxylic acid group of thiobenzoic acid and the hydroxyl group of 2-morpholinoethanol. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in synthetic chemistry and industrial processes .

Scientific Research Applications

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and photochemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiobenzoic acid O-2-morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form reactive intermediates, which can then interact with other molecules. The formation of a 1,4-diradical intermediate has been observed in photochemical studies, indicating its potential reactivity and applications in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Thiobenzoic acid O-ethyl ester
  • Thiobenzoic acid O-methyl ester
  • Thiobenzoic acid O-phenyl ester

Uniqueness

Thiobenzoic acid O-2-morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiobenzoic acid esters and suitable for specialized applications in research and industry .

Properties

CAS No.

109506-39-0

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

O-(2-morpholin-4-ium-4-ylethyl) benzenecarbothioate;chloride

InChI

InChI=1S/C13H17NO2S.ClH/c17-13(12-4-2-1-3-5-12)16-11-8-14-6-9-15-10-7-14;/h1-5H,6-11H2;1H

InChI Key

BYDSAXGPOLGRNH-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(=S)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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